2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}acetamide
Description
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2S/c1-19-9-16-17-14(19)23-7-6-15-12(21)8-20-13(22)5-4-11(18-20)10-2-3-10/h4-5,9-10H,2-3,6-8H2,1H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFVNUVASFCZAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)CN2C(=O)C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazinone ring, the introduction of the cyclopropyl group, and the attachment of the triazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemical and Biological Applications
1. Chemical Synthesis
The compound serves as a valuable building block in organic synthesis. Its unique structural features allow chemists to modify and create more complex molecules, which can lead to the development of new materials and chemical processes. The cyclopropyl and pyridazinone moieties contribute to its reactivity and versatility in synthetic pathways.
2. Biological Activity
Research indicates that this compound may interact with biological macromolecules, suggesting potential applications in pharmacology. Its structural characteristics allow it to modulate various biochemical pathways, which is crucial for understanding its therapeutic effects.
Medicinal Applications
1. Anticancer Properties
Preliminary studies have shown that compounds similar to this molecule exhibit anticancer activities. Structural analogs have demonstrated efficacy against various cancer cell lines, indicating potential cytotoxic effects. The mechanism of action often involves the inhibition of key metabolic pathways in cancer cells .
2. Anticonvulsant Activity
The compound's derivatives have been investigated for anticonvulsant properties using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These studies suggest that certain structural modifications can enhance anticonvulsant activity, making it a candidate for further pharmacological evaluation .
1. Anticancer Activity Case Study
A study investigated the anticancer effects of derivatives based on this compound against human cancer cell lines (A375, C32, DU145). The results indicated that specific modifications led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells .
2. Anticonvulsant Efficacy Case Study
In a preclinical study using the MES model, several derivatives were screened for anticonvulsant activity. Compounds exhibiting significant protective effects were identified, with ED50 values indicating their potency against induced seizures .
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula (C₁₅H₁₈N₆O₂S).
Structural and Functional Insights
Core Modifications: The target compound’s pyridazinone core is distinct from the macrocyclic lactone in rapamycin analogs but shares similarities with the pyridazinone-pyrrolidine hybrid in the patented kinase inhibitor . The absence of a chlorine atom (cf. the patent compound) may reduce electrophilicity and improve safety profiles. Triazole sulfides are known for enhanced metabolic stability compared to ether-linked groups .
The cyclopropyl group may confer resistance to cytochrome P450-mediated degradation, extending half-life . In contrast, rapamycin analogs exhibit mTOR inhibition due to macrocyclic structure and specific substituent interactions, a mechanism unlikely in the smaller pyridazinone-based target compound .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling the pyridazinone core with the triazole sulfide side chain via nucleophilic substitution or amide-bond formation, similar to methods described in the patent literature . Compared to rapamycin analogs, which require complex macrocyclization, the target compound’s synthesis is simpler and more scalable .
Biological Activity
The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a pyridazinone core , a cyclopropyl group , and a triazole moiety . Its molecular formula is with a molecular weight of approximately 299.334 g/mol. The unique arrangement of these functional groups contributes to its diverse biological activities.
Biological Activities
Preliminary studies indicate that similar compounds exhibit various biological activities. The following table summarizes the key findings related to the biological activity of this compound:
The mechanism of action for this compound involves its interaction with specific molecular targets, which may include:
- Enzyme Inhibition : The compound may bind to active sites of enzymes, modulating their activity.
- Receptor Modulation : It can interact with receptor binding domains, influencing cellular signaling pathways.
These interactions lead to various biological effects that warrant further investigation.
Case Studies and Research Findings
- Anticonvulsant Studies : In a study focused on anticonvulsant activity, derivatives similar to the compound were tested in picrotoxin-induced convulsion models. The results indicated significant protective effects against seizures, suggesting potential therapeutic applications in epilepsy management .
- Anticancer Activity : Research evaluating the cytotoxic effects on A549 human lung adenocarcinoma cells revealed that the compound exhibited notable activity with an IC50 value lower than that of standard chemotherapeutics .
- Antimicrobial Efficacy : The compound was tested against various bacterial strains, showing promising results in inhibiting growth, which highlights its potential as an antimicrobial agent .
Q & A
Q. What are the key synthetic routes and critical parameters for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Cyclopropane ring formation via [2+1] cycloaddition or alkylation strategies.
- Pyridazinone core construction through cyclocondensation of hydrazines with diketones or via oxidation of dihydropyridazines.
- Sulfanyl-ethylacetamide linkage using nucleophilic substitution (e.g., thiol-alkylation) under inert conditions . Critical parameters:
- Temperature control (e.g., 0–5°C for nitration steps, 80–100°C for cyclization).
- Solvent selection (e.g., DMF for polar intermediates, THF for non-polar steps).
- Purification : Column chromatography or recrystallization to isolate intermediates with ≥95% purity .
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : - and -NMR verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyridazinone carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]: 432.15; observed: 432.14) .
- Infrared (IR) Spectroscopy : Peaks at 1680–1700 cm confirm carbonyl groups .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve yield and scalability?
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, catalyst loading). For example, Pd-catalyzed couplings may require 0.5–1.0 mol% catalyst and 1.2 equivalents of ligand .
- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., cyclopropane ring formation) .
- In Situ Spectroscopy : FTIR or Raman tracks intermediate formation, enabling real-time adjustments .
Q. What computational strategies predict biological target interactions and structure-activity relationships (SAR)?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model binding with kinases or GPCRs. Key interactions include hydrogen bonding with the pyridazinone carbonyl and hydrophobic contacts with the cyclopropyl group .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogous compounds (e.g., triazole-containing derivatives in ) .
- MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories (e.g., GROMACS/AMBER) .
Q. How should conflicting data in biological activity assays be resolved?
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., IC variations in cancer vs. non-cancer models) .
- Off-Target Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
- Metabolite Analysis : LC-MS/MS detects degradation products that may interfere with assays (e.g., oxidation of the sulfanyl group) .
Methodological Recommendations
- Crystallography : Use SHELXL for refining X-ray structures, especially for resolving cyclopropane ring disorder .
- High-Throughput Screening : Employ fragment-based libraries to explore derivatization at the acetamide moiety .
- Toxicology Profiling : Conduct AMES tests and hERG channel inhibition assays early to prioritize lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
